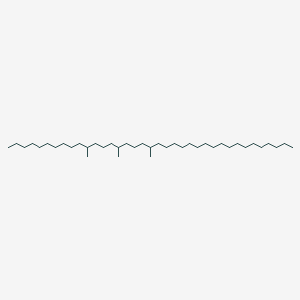
11,15,19-Trimethyl-heptatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,15,19-Trimethyl-heptatriacontane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂. It is a derivative of heptatriacontane, characterized by the presence of three methyl groups at the 11th, 15th, and 19th positions on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,19-trimethyl-heptatriacontane typically involves the alkylation of heptatriacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where heptatriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-alkylation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
11,15,19-Trimethyl-heptatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can be subjected to reductive conditions to remove any impurities or side products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
11,15,19-Trimethyl-heptatriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of 11,15,19-trimethyl-heptatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the behavior of membrane-bound proteins and receptors, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Heptatriacontane: The parent compound without methyl substitutions.
11,15-Dimethyl-heptatriacontane: A similar compound with two methyl groups instead of three.
15,19,23-Trimethyl-heptatriacontane: Another isomer with methyl groups at different positions.
Uniqueness
11,15,19-Trimethyl-heptatriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure can result in different melting points, solubility, and reactivity compared to its analogs .
Propiedades
Número CAS |
121691-20-1 |
|---|---|
Fórmula molecular |
C40H82 |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
11,15,19-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-25-27-29-33-39(4)35-31-37-40(5)36-30-34-38(3)32-28-26-24-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Clave InChI |
BOKRAEHZMJFHRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


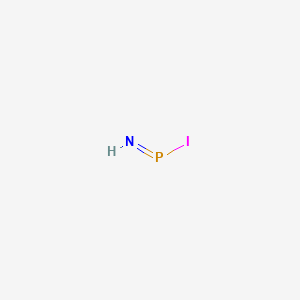

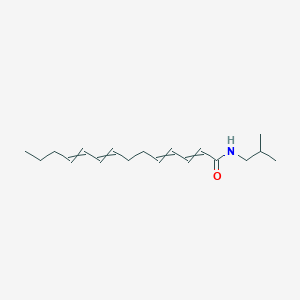
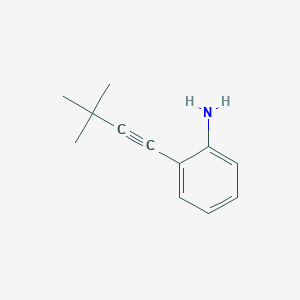

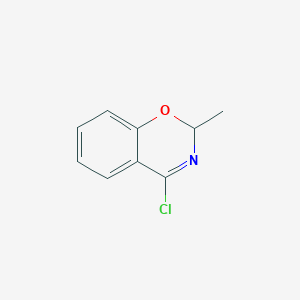
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
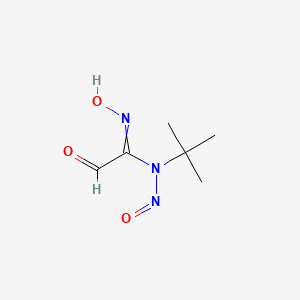


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
